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Compound of Interest

Compound Name: 4-Methyl-3-sulfamoylbenzoic acid

Cat. No.: B1361579

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural, physicochemical,
and potential biological properties of 4-Methyl-3-sulfamoylbenzoic acid. While this compound
is a valuable building block in medicinal chemistry, detailed experimental data is not extensively
available in the public domain. This document collates the existing information, including
predicted and experimental data for the target molecule and its close analogs. It also presents
a generalized synthesis protocol and discusses potential biological activities based on the
broader class of sulfamoylbenzoic acid derivatives. This guide is intended to serve as a
foundational resource for researchers and professionals in drug discovery and development.

Core Structural and Physicochemical Information

4-Methyl-3-sulfamoylbenzoic acid, a derivative of benzoic acid, is characterized by the
presence of both a methyl and a sulfamoyl group attached to the benzene ring. These
functional groups are anticipated to influence its chemical reactivity, solubility, and biological
interactions.

Identifiers and General Properties
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Property Value Source
4-Methyl-3-sulfamoylbenzoic

IUPAC Name ) N/A
acid

CAS Number 20532-05-2 [1]

Chemical Formula CsHoaNO4S [1]

Molecular Weight 215.23 g/mol [1]

Appearance White to off-white solid [1]

Physicochemical Data

The following table summarizes the available experimental and predicted physicochemical
properties of 4-Methyl-3-sulfamoylbenzoic acid. It is important to note the distinction between
predicted and experimentally determined values.

Property Value Type
Melting Point 267-269 °C Experimental
Boiling Point 487.0 £ 55.0 °C Predicted
pKa 3.84+£0.10 Predicted
Density 1.462 + 0.06 g/cm?3 Predicted

Note: Experimental data for boiling point and water solubility are not readily available in public
literature.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 4-Methyl-3-
sulfamoylbenzoic acid is not explicitly documented, a general and robust method can be
inferred from the synthesis of analogous sulfamoylbenzoic acid derivatives. The most prevalent
route involves the chlorosulfonation of a substituted benzoic acid followed by amination.[1][2]

General Synthetic Workflow
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The logical workflow for the synthesis of 4-Methyl-3-sulfamoylbenzoic acid would typically

start from 4-methylbenzoic acid (p-toluic acid).
4-Methylbenzoic Acid Chlorosulfonic Acid

Chlorosulfonation

4-Methyl-3-(chlorosulfonyl)benzoic Acid

Amination

'

4-Methyl-3-sulfamoylbenzoic Acid

Purification (Recrystallization)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 4-Methyl-3-sulfamoylbenzoic acid.

Experimental Protocol (Generalized)

This protocol is a representative method based on the synthesis of similar compounds and
should be optimized for specific laboratory conditions.

Materials:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1361579?utm_src=pdf-body
https://www.benchchem.com/product/b1361579?utm_src=pdf-body-img
https://www.benchchem.com/product/b1361579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4-Methylbenzoic acid

Chlorosulfonic acid

Concentrated aqueous ammonia

Hydrochloric acid (for acidification)

e Ice

Suitable organic solvent for recrystallization (e.g., water, ethanol)

Procedure:

e Chlorosulfonation: In a fume hood, to a stirred, cooled (0-5 °C) flask containing an excess of
chlorosulfonic acid, slowly add 4-methylbenzoic acid in portions. The reaction is highly
exothermic and releases HCI gas.

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and then heated (e.g., 70-80 °C) for several hours to ensure complete reaction.

e The reaction mixture is then carefully poured onto crushed ice to quench the excess
chlorosulfonic acid and precipitate the sulfonyl chloride intermediate, 4-methyl-3-
(chlorosulfonyl)benzoic acid.

e The crude sulfonyl chloride is collected by filtration, washed with cold water, and dried.

e Amination: The dried 4-methyl-3-(chlorosulfonyl)benzoic acid is then added portion-wise to a
stirred, cooled (0-10 °C) solution of concentrated aqueous ammonia.

o The mixture is stirred for several hours, allowing it to slowly warm to room temperature.

o The resulting solution is then acidified with hydrochloric acid to precipitate the crude 4-
Methyl-3-sulfamoylbenzoic acid.

 Purification: The crude product is collected by filtration and purified by recrystallization from a
suitable solvent (e.g., water or an ethanol/water mixture) to yield the final product as a white
to off-white solid.[1]
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Spectroscopic Data (Predicted and Comparative)

Direct experimental spectroscopic data (NMR, IR, MS) for 4-Methyl-3-sulfamoylbenzoic acid
IS not readily available. The following information is based on predictions and data from closely
related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl
protons, the aromatic protons, the carboxylic acid proton, and the sulfamoyl protons. The
aromatic region would likely display a complex splitting pattern due to the substitution
pattern.

e 13C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the
carboxylic carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons
would be influenced by the electron-withdrawing sulfamoyl and carboxylic acid groups and
the electron-donating methyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the various
functional groups present in the molecule:

O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm™1.

N-H stretch (Sulfonamide): Two bands around 3350 and 3250 cm~1.

C=0 stretch (Carboxylic Acid): A strong absorption band around 1700-1680 cm~1.

S=0 stretch (Sulfonamide): Asymmetric and symmetric stretching bands around 1350-1300
cm~1 and 1160-1140 cm~1, respectively.

Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.

Mass Spectrometry (MS)

The mass spectrum of 4-Methyl-3-sulfamoylbenzoic acid (MW: 215.23) would show a
molecular ion peak. Predicted mass spectrometry data suggests a [M+H]* adduct at m/z
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216.03250 and a [M-H]~ adduct at m/z 214.01794.[3] Fragmentation patterns would likely
involve the loss of the sulfamoyl group (SOz2NH:z), the carboxylic acid group (COOH), and other
characteristic cleavages.

Biological Activity and Signaling Pathways
(Inferred)

While there is a lack of direct studies on the biological activity of 4-Methyl-3-sulfamoylbenzoic
acid, the sulfamoylbenzoic acid scaffold is a well-established pharmacophore in medicinal
chemistry.[1][2] Derivatives have been investigated for a range of biological activities.

Potential as Enzyme Inhibitors

Sulfonamide-containing compounds are known to be potent inhibitors of various enzymes. For
instance, certain sulfamoylbenzamide derivatives have been identified as selective inhibitors of
human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in
physiological and pathological processes like thrombosis, diabetes, and inflammation.[2]

Potential as Receptor Modulators

Analogs of sulfamoylbenzoic acid have been synthesized and identified as specific agonists of
the lysophosphatidic acid (LPA) receptor 2 (LPAz), which plays a role in protecting cells from
apoptosis.[4] This suggests that 4-Methyl-3-sulfamoylbenzoic acid could potentially interact
with G protein-coupled receptors.

Hypothetical Signaling Pathway Involvement

Based on the activity of related compounds as LPA:z receptor agonists, a hypothetical signaling
pathway can be proposed. Activation of the LPAz receptor can lead to the activation of
downstream signaling cascades that promote cell survival and proliferation.
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Caption: Hypothetical signaling pathway for 4-Methyl-3-sulfamoylbenzoic acid.

Disclaimer: This pathway is speculative and based on the activities of related sulfamoylbenzoic
acid analogs. Further research is required to validate any biological activity of 4-Methyl-3-
sulfamoylbenzoic acid.

Conclusion

4-Methyl-3-sulfamoylbenzoic acid is a compound with significant potential for applications in
medicinal chemistry and drug development. This technical guide has summarized the currently
available structural and physicochemical information. While there are gaps in the experimental
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data, particularly concerning its biological activity and detailed reaction protocols, the provided
information serves as a valuable starting point for future research. Further investigation into its
synthesis, spectroscopic characterization, and biological evaluation is warranted to fully
elucidate its properties and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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